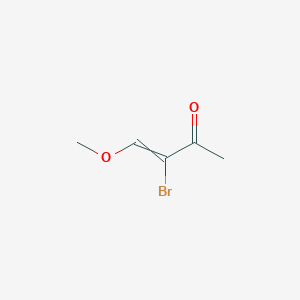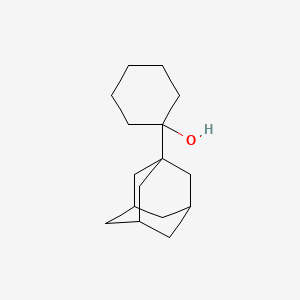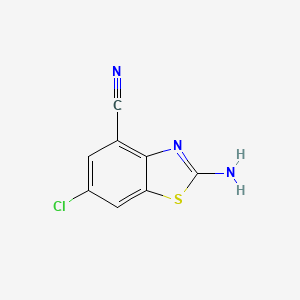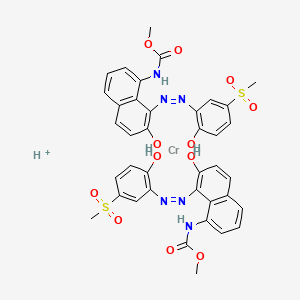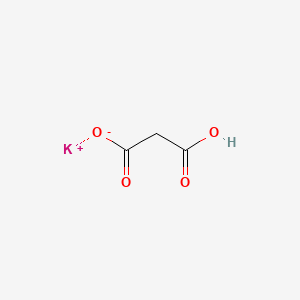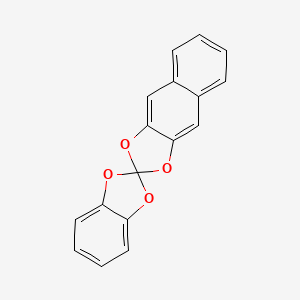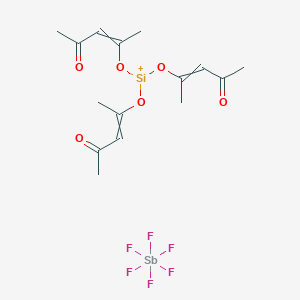
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosilicon compound It is characterized by the presence of silicon coordinated with three 2,4-pentanedionato ligands and hexafluoroantimonate as the counterion
Vorbereitungsmethoden
The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of silicon(IV) chloride with 2,4-pentanedione in the presence of a base, followed by the addition of hexafluoroantimonic acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions can yield silicon-containing species with lower oxidation states.
Substitution: The ligands can be substituted with other donor molecules, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various donor ligands.
Wissenschaftliche Forschungsanwendungen
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: Its potential use in biological systems is being explored, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical imaging agents.
Industry: It is utilized in the production of advanced materials, including coatings and electronic components.
Wirkmechanismus
The compound exerts its effects through the interaction of its silicon center with various molecular targets. The 2,4-pentanedionato ligands stabilize the silicon center, allowing it to participate in catalytic cycles and other chemical processes. The hexafluoroantimonate counterion plays a role in maintaining the overall charge balance and can influence the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Compared to other silicon-containing compounds, Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific ligand arrangement and counterion. Similar compounds include:
Silicon(IV) chloride: A simpler silicon compound used in various industrial processes.
Tris(2,4-pentanedionato)aluminum: An aluminum analog with similar ligand coordination.
Hexafluoroantimonate salts: Other salts with different cations but the same anion, used in various chemical applications.
This compound’s unique combination of ligands and counterion gives it distinct properties that are valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
67251-37-0 |
|---|---|
Molekularformel |
C15H21F6O6SbSi |
Molekulargewicht |
561.16 g/mol |
IUPAC-Name |
hexafluoroantimony(1-);tris(4-oxopent-2-en-2-yloxy)silanylium |
InChI |
InChI=1S/C15H21O6Si.6FH.Sb/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;;;;;;;/h7-9H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
QQRKCXUNBAIHMF-UHFFFAOYSA-H |
Kanonische SMILES |
CC(=CC(=O)C)O[Si+](OC(=CC(=O)C)C)OC(=CC(=O)C)C.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


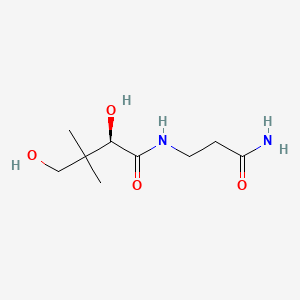
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)

